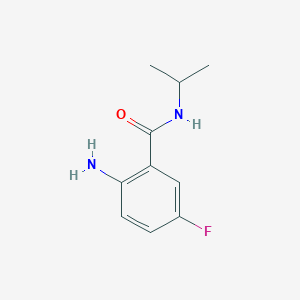

2-Amino-5-fluoro-N-isopropylbenzamide

Description

2-Amino-5-fluoro-N-isopropylbenzamide is a fluorinated benzamide derivative characterized by an amino group at the 2-position, a fluorine atom at the 5-position of the benzene ring, and an isopropyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₃FN₂O, with a molecular weight of 196.22 g/mol. This compound is identified by CAS number 1094290-34-2 and synonyms such as ZINC36882799 and AKOS009289312 . Its InChIKey (TWLBSJVYUZRVIQ-UHFFFAOYSA-N) confirms its structural uniqueness. Fluorinated benzamides are often explored in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

IUPAC Name |

2-amino-5-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLBSJVYUZRVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-N-isopropylbenzamide typically involves the reaction of 2-Amino-5-fluorobenzoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-N-isopropylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or fluorobenzenes.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-fluoro-N-isopropylbenzamide has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it could act as a scaffold for developing new drugs targeting various biological pathways:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : Research has shown that similar amide compounds can possess antimicrobial activity, suggesting potential applications in developing new antibiotics.

Agrochemicals

The compound's properties may lend themselves to applications in agrochemicals:

- Herbicide Development : Compounds with similar structures have been used in herbicides, indicating that this compound could be explored as a lead compound for developing new herbicides.

Materials Science

In materials science, the compound can serve as a building block for synthesizing novel materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability or mechanical properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on synthesizing derivatives based on this compound and evaluating their anticancer properties. The results indicated that specific modifications to the amide group significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Herbicide Development

Research conducted by agricultural scientists explored the effectiveness of fluorinated benzamides as herbicides. The study found that compounds structurally related to this compound exhibited selective herbicidal activity against common weeds, suggesting a pathway for developing environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 2-Amino-5-fluoro-N-isopropylbenzamide and its analogs:

Impact of Substituents on Properties

Fluorine vs. Bromine: The 5-fluoro substituent in this compound enhances lipophilicity compared to non-fluorinated analogs like 2-Amino-N-isopropylbenzamide. However, 5-bromo substitution (as in 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide) significantly increases molecular weight (324.15 g/mol) and may reduce metabolic stability due to bromine’s larger atomic radius .

Positional Isomerism: The positional isomer 5-Amino-2-fluoro-N-isopropylbenzamide (CAS 379726-27-9) swaps the amino and fluorine groups.

N-Substituent Effects: The isopropyl group in the target compound balances lipophilicity and steric hindrance. In contrast, the methoxy-methyl group in 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide introduces polarity, likely improving aqueous solubility but reducing membrane permeability .

Biological Activity

Overview

2-Amino-5-fluoro-N-isopropylbenzamide is a benzamide derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties. Its unique structural features, including the amino and fluoro substituents, contribute to its reactivity and biological interactions.

Synthesis : The synthesis of this compound typically involves reacting 2-Amino-5-fluorobenzoyl chloride with isopropylamine in an organic solvent such as dichloromethane. The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.

Chemical Structure : The molecular formula of this compound is with a molecular weight of approximately 178.23 g/mol. Its structure includes an amino group, a fluorine atom, and an isopropyl substituent on the benzene ring, enhancing its biological activity compared to similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of cell proliferation or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, the compound showed inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In a study involving human cancer cell lines, this compound demonstrated cytotoxicity against several cancer types, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study : A specific case study highlighted the use of this compound in a xenograft model where it significantly reduced tumor growth in mice treated with 50 mg/kg body weight daily. The study concluded that its efficacy was comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and fluoro groups | Antimicrobial, anticancer |

| 5-Fluoro-2-hydroxy-N-isopropylbenzamide | Hydroxy group addition | Antimicrobial |

| Tetrafluorobenzamides | Multiple fluorine substitutions | Antiangiogenic properties |

The presence of both amino and fluoro groups in this compound imparts unique chemical reactivity and biological properties not observed in structurally similar compounds like tetrafluorobenzamides or other benzamide derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.